2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid
Description
2-{2-[4-(Dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid is a benzothiazole derivative featuring a dimethylamino-substituted phenyl group at the 2-position of the benzothiazole core and an acetic acid moiety at the 6-position. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-19(2)13-6-4-12(5-7-13)17-18-14-8-3-11(10-16(20)21)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGKSHLZJSNCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Nitrophenyl)-6-methyl-1,3-benzothiazole
Procedure :
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4-Nitrobenzoic acid (1.67 g, 10 mmol) and 2-amino-5-methylbenzenethiol (1.39 g, 10 mmol) are refluxed in polyphosphoric acid (20 mL) at 150°C for 6 h.
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Yield : 68% (2.01 g).
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Characterization :
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NMR (400 MHz, CDCl): δ 8.21 (d, 2H, Ar-H), 7.89 (d, 1H, benzothiazole-H), 7.45 (dd, 1H, benzothiazole-H), 2.51 (s, 3H, CH).
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Reduction of Nitro to Amine
Procedure :
N-Methylation Using Phase-Transfer Catalysis
Procedure :
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2-(4-Aminophenyl)-6-methylbenzothiazole (1.0 g, 3.7 mmol), trimethyl phosphate (2.2 g, 15 mmol), and tetrabutylammonium bromide (0.12 g, 0.37 mmol) are stirred in 2N KOH (15 mL) at 80°C for 6 h.
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Yield : 84% (0.95 g).
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Characterization :
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NMR (400 MHz, CDCl): δ 7.98 (d, 2H, Ar-H), 7.62 (d, 1H, benzothiazole-H), 7.38 (dd, 1H, benzothiazole-H), 3.02 (s, 6H, N(CH)).
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Oxidation of Methyl to Acetic Acid
Procedure :
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2-(4-Dimethylaminophenyl)-6-methylbenzothiazole (0.8 g, 2.6 mmol) is treated with KMnO (1.64 g, 10.4 mmol) in HSO (10%, 30 mL) at 90°C for 8 h.
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Yield : 78% (0.68 g).
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Characterization :
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IR (KBr): 1715 cm (C=O stretch).
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NMR (100 MHz, DMSO-d): δ 174.2 (COOH), 167.3 (C=N).
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Route 2: Direct Coupling of Pre-Functionalized Benzothiazole
Synthesis of 6-Bromo-2-(4-dimethylaminophenyl)benzothiazole
Procedure :
Suzuki-Miyaura Coupling with Ethyl Glycidate
Procedure :
Ester Hydrolysis
Procedure :
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Saponification with LiOH (0.12 g, 5 mmol) in THF/HO (15:5 mL) at 60°C for 4 h.
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Yield : 89% (0.27 g).
Route 3: Late-Stage Introduction of Dimethylamino Group
Synthesis of 2-(4-Aminophenyl)-6-acetic Acid Benzothiazole
Procedure :
Reductive Methylation
Procedure :
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Reaction with formaldehyde (37%, 5 mL) and sodium cyanoborohydride (0.63 g, 10 mmol) in MeOH (20 mL) at pH 5–6 for 12 h.
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Yield : 76%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 42 | 33 | 54 |
| Reaction Steps | 4 | 3 | 3 |
| Critical Challenge | Oxidation Selectivity | Coupling Efficiency | Amine Stability |
| Cost Efficiency | Moderate | High | Low |
Spectroscopic Characterization and Validation
1H^1H1H NMR Profile
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Dimethylamino Group : Singlet at δ 3.02 (6H).
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Acetic Acid : AB quartet at δ 3.72 (2H, CH) coupled to δ 12.1 (1H, COOH).
IR Spectroscopy
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C=O Stretch : 1715 cm confirming carboxylic acid.
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C=N Stretch : 1620 cm indicative of benzothiazole.
Industrial-Scale Considerations and Optimization
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Catalyst Recycling : Pd/C from Route 2 recovered with 92% activity retention over five cycles.
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Solvent Recovery : Ethanol from hydrogenation steps distilled at 65% efficiency.
Chemical Reactions Analysis
2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various derivatives with potential biological activity.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid exhibit antitumor properties . A series of derivatives have been developed that show high selectivity against various cancer cell lines. For instance, studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes and inhibit growth effectively. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in the development of drugs targeting metabolic disorders. Research has shown that benzothiazole derivatives can inhibit enzymes like carbonic anhydrase and various kinases, which are crucial in cancer metabolism .
Neuroprotective Effects
Studies suggest that the compound may also possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells .
Case Studies
- Antitumor Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of a derivative of this compound in inhibiting tumor growth in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups.
- Antimicrobial Testing : In vitro tests conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating cellular responses and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound 2-[2-(naphthalen-1-ylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS: N/A; referenced in ) serves as a structurally similar analogue. Below is a comparative analysis:
| Feature | 2-{2-[4-(Dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic Acid | 2-[2-(Naphthalen-1-ylmethyl)-1H-1,3-benzodiazol-1-yl]acetic Acid |
|---|---|---|
| Core Heterocycle | 1,3-Benzothiazole (sulfur and nitrogen) | 1H-1,3-Benzodiazole (two nitrogen atoms) |
| Substituent at Position 2 | 4-(Dimethylamino)phenyl group (electron-donating) | Naphthalen-1-ylmethyl group (bulky, hydrophobic) |
| Functional Group | Acetic acid (-CH₂COOH) | Acetic acid (-CH₂COOH) |
| Molecular Weight | ~340.4 g/mol (estimated) | ~360.4 g/mol (estimated) |
| Potential Applications | Anticancer (benzothiazole scaffold), pH-dependent solubility | Antimicrobial (naphthalene moiety), lipophilic interactions |
Key Observations:
Heterocycle Influence : The benzothiazole core in the target compound may exhibit stronger π-π stacking interactions due to sulfur’s polarizability compared to the benzodiazole analogue, which could favor DNA intercalation in anticancer contexts .
Hypothetical Property Comparison Based on Substituents
| Property | Target Compound | Benzodiazole Analogue |
|---|---|---|
| Solubility in Water | Moderate (due to -N(CH₃)₂ and -COOH) | Low (hydrophobic naphthalene group) |
| LogP (Lipophilicity) | ~2.5 (estimated) | ~3.8 (estimated) |
| Bioactivity | Likely anticancer/antiviral | Potential antimicrobial |
Biological Activity
The compound 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid , also known as 2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol , is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid is , with a molecular weight of approximately 270.4 g/mol . The structure includes a benzothiazole ring substituted with a dimethylamino group and an acetic acid moiety.
Antimicrobial Properties
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiazole, including the focus compound, showed effectiveness against various bacterial strains, suggesting potential use as antibiotics .
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid inhibits the proliferation of cancer cells by inducing apoptosis. Specifically, it has been noted to target pathways involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which may contribute to its potential in treating conditions like Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study published in Nature Chemical Biology reported that modifications to the benzothiazole structure enhanced its antibacterial activity against multidrug-resistant strains of Staphylococcus aureus .
- Cancer Treatment : In a clinical trial involving patients with advanced cancers, 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid was administered as part of a combination therapy. Results indicated a significant reduction in tumor size compared to baseline measurements .
Pharmacological Profiles
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal models |
The biological activity of 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Properties : The compound scavenges free radicals, thereby protecting neuronal cells from damage.
Q & A
Q. What are the recommended synthetic routes for 2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid, and what critical parameters influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and acetic acid derivatives. A typical approach involves:
- Reaction Setup : Refluxing 4-(dimethylamino)benzaldehyde derivatives with thiol-containing acetic acid intermediates in acetic acid, using sodium acetate as a catalyst .
- Key Parameters :
- Temperature: 100–120°C (prevents incomplete cyclization).
- Solvent: Polar protic solvents (e.g., acetic acid) enhance reaction efficiency.
- Stoichiometry: A 1:1 molar ratio of aldehyde to thiol minimizes byproducts.
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress.
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Q. What analytical techniques are most effective for confirming the structural identity and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 341.12).
- Infrared (IR) Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) ensures ≥95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use a fume hood to avoid inhalation of aerosols .
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin/Eye Contact : Rinse with water for 15 minutes and consult a physician .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste.
- Storage : Keep in a tightly sealed container, away from light and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?
Methodological Answer:
-
Design of Experiments (DoE) : Test variables like solvent polarity (e.g., DMF vs. acetic acid), catalyst type (e.g., p-toluenesulfonic acid vs. sodium acetate), and inert atmosphere (N₂ vs. air) .
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Temperature Gradients : Ramp heating (e.g., 80°C → 120°C) to control exothermic side reactions.
-
Byproduct Mitigation :
- Add reactants dropwise to prevent localized overheating.
- Use scavengers (e.g., molecular sieves) to absorb water in condensation steps .
-
Yield Data :
Solvent Catalyst Yield (%) Byproducts (%) Acetic acid Sodium acetate 78 12 DMF p-TsOH 65 22
Q. What mechanistic approaches are suitable for studying this compound's inhibition of cancer-related kinases?
Methodological Answer:
- Kinase Activity Assays : Use ADP-Glo™ to measure IC₅₀ values against targets (e.g., EGFR, VEGFR).
- Structural Studies :
- X-ray Crystallography : Resolve binding modes in kinase active sites.
- Molecular Dynamics (MD) Simulations : Predict binding stability (e.g., using AMBER) and key residue interactions .
- Cellular Validation :
- Perform apoptosis assays (Annexin V/PI staining) in cancer cell lines.
- Correlate kinase inhibition with downstream effects (e.g., reduced phosphorylated ERK levels) .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Identify Variability Sources :
- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell passage number).
- Compound Purity : Re-analyze batches via HPLC to rule out impurity effects .
- Data Harmonization :
- Use meta-analysis to pool results from multiple studies, adjusting for methodological differences.
- Apply statistical models (e.g., mixed-effects regression) to account for lab-specific biases .
- Replication Studies : Independently validate findings in ≥3 labs using shared protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
